molecular formula C13H17IO3 B3187405 Hexyl 2-hydroxy-5-iodobenzoate CAS No. 15125-93-6

Hexyl 2-hydroxy-5-iodobenzoate

Cat. No.: B3187405
CAS No.: 15125-93-6
M. Wt: 348.18 g/mol
InChI Key: IRVINRLXYQRBMV-UHFFFAOYSA-N
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Description

Hexyl 2-hydroxy-5-iodobenzoate is a synthetic aromatic ester derived from benzoic acid, featuring a hydroxyl group at the 2-position and an iodine atom at the 5-position of the benzene ring, esterified with a hexyl alcohol moiety. This compound is cataloged in specialty chemical databases (e.g., Biopharmacule Speciality Chemicals P Ltd) as part of organic synthesis and pharmaceutical research toolkits .

Properties

CAS No.

15125-93-6

Molecular Formula

C13H17IO3

Molecular Weight

348.18 g/mol

IUPAC Name

hexyl 2-hydroxy-5-iodobenzoate

InChI

InChI=1S/C13H17IO3/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h6-7,9,15H,2-5,8H2,1H3

InChI Key

IRVINRLXYQRBMV-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=C(C=CC(=C1)I)O

Canonical SMILES

CCCCCCOC(=O)C1=C(C=CC(=C1)I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters

(a) Hexyl Benzoate
  • Structure : Lacks hydroxyl and iodine substituents; simple benzoate ester with a hexyl chain.
  • Properties : Exhibits a woody-green, balsamic odor, making it a candidate for fragrance formulations .
  • Key Differences : The absence of polar substituents (hydroxyl, iodine) in hexyl benzoate increases its volatility and lipophilicity compared to Hexyl 2-hydroxy-5-iodobenzoate. The latter’s iodine atom likely reduces volatility and enhances molecular weight (MW: ~348.1 g/mol vs. ~220.3 g/mol for hexyl benzoate), impacting solubility and bioavailability.
(b) Methyl 3-Hydroxy-5-Iodobenzoate (Similarity: 0.91)
  • Structure : Shares the hydroxyl and iodine substituents but uses a methyl ester group instead of hexyl .
  • Properties: The shorter methyl chain reduces lipophilicity (logP ~2.5 vs. ~5.5 for hexyl derivative), affecting membrane permeability. The hydroxyl group at the 3-position (vs.
(c) Methyl 4-Hydroxy-3,5-Diiodobenzoate (Similarity: 0.77)
  • Structure : Contains two iodine atoms and a hydroxyl group at the 4-position .
  • The hydroxyl position (4 vs. 2) may affect acidity (pKa differences) and reactivity in ester hydrolysis.

Aliphatic Esters

(a) Hexyl Butyrate
  • Structure: Aliphatic ester (butyric acid + hexanol) found in Artemisia ludoviciana essential oil .
  • Properties: High volatility contributes to its role as a flavor/fragrance component (fruity, sweet notes).
  • Key Differences: this compound’s aromatic ring and substituents render it non-volatile and less suitable for flavor applications.

Halogenated Aromatic Compounds

(a) 4-Hydroxy-3,5-Diiodobenzoic Acid (Similarity: 0.86)
  • Structure : Diiodinated benzoic acid derivative .
  • Properties : The carboxylic acid group increases water solubility compared to the hexyl ester. This compound may serve as a precursor for iodinated contrast agents, whereas the hexyl ester’s lipophilicity could favor blood-brain barrier penetration.

Physicochemical and Functional Implications

Property This compound Hexyl Benzoate Methyl 3-Hydroxy-5-Iodobenzoate
Molecular Weight (g/mol) ~348.1 ~220.3 ~292.0
logP (Estimated) ~5.5 ~5.0 ~2.5
Volatility Low Moderate Low
Key Functional Groups Iodine, Hydroxyl, Ester Ester Iodine, Hydroxyl, Ester
Potential Applications Pharmaceuticals, Polymer Additives Fragrances Medicinal Chemistry

Research and Industrial Relevance

  • Pharmaceuticals : The iodine atom in this compound may enable radio-labeling for imaging or targeted therapies. Its hexyl chain could enhance tissue penetration compared to shorter-chain analogs .
  • Material Science : Increased molecular stability due to iodine’s electron-withdrawing effects might make it useful in UV-resistant coatings.

Q & A

Basic: What are the established synthesis protocols for Hexyl 2-hydroxy-5-iodobenzoate, and how can purity be optimized?

Answer:
this compound is typically synthesized via multi-step esterification or substitution reactions. A validated approach involves starting with ethyl 2-hydroxy-5-iodobenzoate (a precursor with structural similarity, as seen in cyclohexyl analogs ), followed by transesterification using hexanol under acidic or enzymatic catalysis. For purity optimization:

  • Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm to monitor reaction progress.
  • Employ recrystallization in ethanol-water mixtures (70:30 v/v) to isolate high-purity crystals.
  • Confirm purity (>98%) via 1H/13C NMR (nuclear magnetic resonance) and FT-IR (Fourier-transform infrared spectroscopy) to verify ester bond formation and iodine retention .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H NMR to confirm the hexyl chain integration (δ 0.8–1.6 ppm) and aromatic protons (δ 7.2–8.1 ppm). 13C NMR identifies the ester carbonyl (δ ~168 ppm) and iodine-substituted aromatic carbons (δ ~90–100 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (expected [M+H]+: ~364.0 g/mol).
  • XRD (X-ray diffraction) for crystalline structure elucidation, particularly to confirm iodine positioning .

Advanced: How can researchers resolve contradictions in catalytic efficiency data during esterification reactions of this compound?

Answer:
Contradictions may arise from:

  • Catalyst variability : Compare enzymatic (e.g., lipases) vs. chemical (e.g., H2SO4) catalysts. Enzymatic methods reduce side reactions but require pH/temperature optimization (e.g., 40°C, pH 7.5).
  • Replication studies : Conduct triplicate experiments under controlled conditions (moisture-free environment, inert gas).
  • Kinetic analysis : Use HPLC to quantify unreacted precursors and calculate turnover frequencies. Cross-validate with GC-MS (gas chromatography-mass spectrometry) for volatile byproducts .

Advanced: What mechanistic insights exist for iodine retention in this compound under varying reaction conditions?

Answer:
Iodine stability depends on:

  • Electrophilic substitution : Ensure reaction temperatures <100°C to prevent deiodination.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize iodinated intermediates better than protic solvents.
  • Radical scavengers : Add antioxidants (e.g., BHT) to mitigate iodine loss via radical pathways. Validate retention via XPS (X-ray photoelectron spectroscopy) or ICP-MS (inductively coupled plasma mass spectrometry) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (similar to iodinated benzoate analogs ).
  • Ventilation : Use fume hoods to avoid inhalation of vapors during heating.
  • Storage : Keep in amber glass bottles at 4°C under nitrogen to prevent degradation.
  • Spill management : Neutralize with activated charcoal and dispose via hazardous waste protocols .

Advanced: How can this compound be utilized in fluorescent probe development?

Answer:
The iodine atom facilitates heavy-atom effects for phosphorescence or fluorescence quenching . Applications include:

  • Probe synthesis : Functionalize the hydroxyl group with fluorophores (e.g., dansyl chloride) via SN2 reactions.
  • Mechanistic studies : Use time-resolved fluorescence to study interactions with biomolecules (e.g., proteins).
  • Validation : Compare quantum yields with non-iodinated analogs to quantify iodine’s impact .

Basic: What solvent systems are optimal for dissolving this compound in biological assays?

Answer:

  • Polar solvents : DMSO or ethanol (10% v/v in PBS) for initial stock solutions.
  • Critical micelle concentration (CMC) : For hydrophobic assays, use surfactants (e.g., Tween-20) at 0.1% w/v to enhance solubility.
  • Validate biocompatibility via MTT assays to exclude solvent cytotoxicity .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

  • DFT (Density Functional Theory) : Calculate electrostatic potential maps to predict sites for nucleophilic attack (e.g., ester carbonyl or iodine substitution).
  • MD (Molecular Dynamics) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity, temperature).
  • Validate models with experimental kinetic data (e.g., Arrhenius plots) .

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